Benzodioxan-2-carboxamidine hydrochloride

Descripción

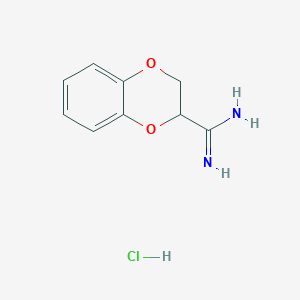

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8;/h1-4,8H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKAJUNTROULED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372056 | |

| Record name | Benzodioxan-2-carboxamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85084-36-2 | |

| Record name | Benzodioxan-2-carboxamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Benzodioxan-2-carboxamidine Hydrochloride Synthesis

The synthesis of this compound typically originates from racemic 1,4-benzodioxan-2-carboxylic acid or its corresponding esters. unimi.itresearchgate.net These starting materials provide a versatile platform for the introduction of the carboxamidine functionality.

A common strategy involves the conversion of 1,4-benzodioxan-2-carboxylic acid into an activated form, which can then be reacted with an appropriate nitrogen source to form the amidine. For instance, the carboxylic acid can be converted to the corresponding acid chloride by treatment with thionyl chloride. researchgate.net This acid chloride is a reactive intermediate that can be further derivatized.

The conversion of a carboxylic acid to a carboxamidine can also be achieved through the formation of an amide intermediate. Peptide coupling reagents can be employed to form an amide, which is then converted to the final product. thermofisher.com

A pivotal intermediate in many synthetic routes is 1,4-benzodioxan-2-carbonitrile. This nitrile can be synthesized from the corresponding carboxylic acid or its derivatives. For example, the conversion of an amide to a nitrile can be accomplished using dehydrating agents. Once obtained, the nitrile group can be directly converted to the carboxamidine through methods such as the Pinner reaction. This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, followed by reaction with ammonia.

The synthesis of the 1,4-benzodioxane (B1196944) ring system itself is a key preliminary step. A well-established method involves the reaction of catechol with a suitable three-carbon synthon, such as ethyl 2,3-dibromopropionate, in the presence of a base. researchgate.netresearchgate.net This reaction directly furnishes the ethyl ester of 1,4-benzodioxan-2-carboxylic acid, which can then be hydrolyzed to the carboxylic acid. researchgate.net

Table 1: Key Intermediates and Their Transformations

| Intermediate | Precursor | Reagents and Conditions | Product |

| 1,4-Benzodioxan-2-carbonyl chloride | 1,4-Benzodioxan-2-carboxylic acid | Thionyl chloride | Activated acid for further reaction |

| 1,4-Benzodioxan-2-carboxamide | 1,4-Benzodioxan-2-carboxylic acid | Amine, coupling agent | Precursor to nitrile or amidine |

| 1,4-Benzodioxan-2-carbonitrile | 1,4-Benzodioxan-2-carboxamide | Dehydrating agent | Key intermediate for amidine synthesis |

| Benzodioxan-2-carboxamidine | 1,4-Benzodioxan-2-carbonitrile | Pinner reaction (alcohol, acid, then ammonia) | Final product core structure |

A general and innovative pathway to the benzodioxane core involves the reaction of catechol with glycerol (B35011) carbonate in the presence of a basic catalyst. rsc.org This method provides a greener alternative for the synthesis of 2-hydroxymethyl-1,4-benzodioxane, which can then be oxidized to the corresponding carboxylic acid.

Once the 1,4-benzodioxan-2-carboxylic acid is obtained, a common pathway to the carboxamidine hydrochloride involves the following steps:

Conversion of the carboxylic acid to an ester, such as the methyl or ethyl ester.

Formation of the corresponding carboxamide by reaction with ammonia.

Dehydration of the carboxamide to yield the 1,4-benzodioxan-2-carbonitrile.

Conversion of the nitrile to the carboxamidine, often via the Pinner reaction, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Enantiopure Synthesis and Stereochemical Control

Given the stereochemical importance of the C2 position, significant effort has been dedicated to the development of methods for obtaining enantiomerically pure this compound. unimi.it

A classical and effective method for resolving racemic 1,4-benzodioxan-2-carboxylic acid is through the formation of diastereomeric salts. unimi.itwikipedia.org This technique involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine such as (S)-1-phenylethylamine. unimi.itlibretexts.org The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgrug.nl

Once the diastereomeric salts are separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid to remove the chiral resolving agent. wikipedia.org This enantiopure carboxylic acid can then be carried forward through the synthetic sequence to yield the enantiopure this compound. The efficiency of this resolution is highly dependent on the choice of resolving agent and the crystallization solvent. unchainedlabs.com

Table 2: Diastereomeric Salt Resolution of 1,4-Benzodioxan-2-carboxylic Acid

| Step | Description | Key Reagents | Outcome |

| 1 | Salt Formation | Racemic 1,4-benzodioxan-2-carboxylic acid, Chiral amine (e.g., (S)-1-phenylethylamine) | Mixture of two diastereomeric salts |

| 2 | Separation | Fractional crystallization based on differential solubility | Isolation of one diastereomeric salt |

| 3 | Liberation | Acid treatment | Recovery of enantiopure 1,4-benzodioxan-2-carboxylic acid |

Enzymatic kinetic resolution offers a powerful and highly selective alternative for obtaining enantiopure 1,4-benzodioxan derivatives. researchgate.net This method utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.netmdpi.com

For the resolution of racemic 1,4-benzodioxan-2-carboxylic acid, lipase-catalyzed esterification in the presence of an acyl donor can be employed. researchgate.net For instance, Lipase from Candida antarctica B has been shown to be highly enantioselective in the transesterification of racemic 1,4-benzodioxan-2-carboxylic acid with ethyl acetate, preferentially converting the (S)-enantiomer to the corresponding ethyl ester. researchgate.net

Conversely, the enzymatic hydrolysis of a racemic ester, such as methyl 1,4-benzodioxan-2-carboxylate, can also be used. nih.govsemanticscholar.org Engineered lipases have been developed to improve the efficiency and enantioselectivity of this hydrolysis, allowing for the isolation of the unreacted ester and the hydrolyzed acid in high enantiomeric excess. nih.govsemanticscholar.org The choice of enzyme, solvent, and reaction conditions are all critical factors in achieving high enantioselectivity. nih.gov

Impact of Reaction Conditions on Enantiomeric Purity

The enantiomeric purity of 2-substituted-1,4-benzodioxane derivatives is paramount, as the biological activity often resides in a single enantiomer. The stereocenter at the C2 position is susceptible to racemization, particularly during the synthesis and hydrolysis of its precursors, such as 1,4-benzodioxane-2-carboxylic acid. The development of a completely stereo-controlled synthetic route is therefore essential.

Research has demonstrated that reaction conditions play a crucial role in preserving enantiomeric excess (e.e.). For instance, the hydrolysis of the precursor (S)-methyl 1,4-benzodioxan-2-carboxylate to the corresponding carboxylic acid can lead to complete racemization under basic conditions. However, performing the hydrolysis in acidic conditions (e.g., aqueous HCl in acetone) allows for the recovery of the carboxylic acid with a high enantiomeric excess (>99%).

The activation of the carboxylic acid for subsequent reactions, such as amide formation, is another critical step where chirality can be compromised. The use of coupling agents like 1,1'-Carbonyldiimidazole (CDI) has been studied in detail. It was found that both the activation time with CDI and the subsequent reaction time with an amine at room temperature can lead to partial racemization. For example, in the synthesis of a Weinreb amide from (S)-1,4-benzodioxane-2-carboxylic acid, increasing the activation and reaction times resulted in a significant decrease in the enantiomeric excess of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is a vital analytical tool for monitoring these reactions and quantifying the enantiopurity of the derivatives.

| Trial | Activation Time with CDI (hours) | Reaction Time (hours) | Temperature (°C) | Resulting Enantiomeric Excess (e.e.) Decrease |

|---|---|---|---|---|

| f | 1 | 8 | Room Temp. | 27% |

| g | 3 | 8 | Room Temp. | 35% |

| h | 6 | 8 | Room Temp. | 45% |

Derivatization and Analog Synthesis Strategies

The generation of analogs of benzodioxan-2-carboxamidine is a key strategy for exploring structure-activity relationships (SAR) and developing compounds with improved pharmacological profiles. Derivatization can be targeted at three main sites: the carboxamidine moiety, the 1,4-benzodioxane ring, and through hybridization with other molecular scaffolds.

The carboxamidine functional group offers several avenues for chemical modification. As a highly basic group, it is typically protonated at physiological pH, which can be crucial for receptor interactions. Derivatization strategies often focus on modulating this basicity or adding substituents to probe steric and electronic requirements of a biological target.

Common modifications include N-alkylation or N-arylation of one or both nitrogen atoms. These reactions can be achieved by treating the carboxamidine with appropriate alkyl or aryl halides. Another approach involves the reaction of the corresponding precursor, such as 1,4-benzodioxane-2-carboxamide, with amines under specific conditions, for instance using titanium(IV) complexes, to yield substituted amidines. acs.org Furthermore, the carboxamidine group can be used as a reactive handle itself. Reagents like 1H-Pyrazole-1-carboxamidine hydrochloride are employed for the guanylation of amines, highlighting the reactivity of this functional group in forming new covalent bonds. acs.org Such derivatizations can convert the core molecule into a building block for more complex structures, including peptides and other bioactive conjugates. acs.org

Modifying the aromatic portion of the 1,4-benzodioxane ring is a widely used strategy to influence the molecule's pharmacokinetic and pharmacodynamic properties. The position and nature of substituents can affect metabolic stability, receptor affinity, and selectivity. Syntheses typically begin with appropriately substituted catechols (1,2-dihydroxybenzenes).

One effective route starts from gallic acid (3,4,5-trihydroxybenzoic acid). Through a multi-step sequence involving esterification and reaction with 1,2-dibromoethane, a 1,4-benzodioxane ring is formed, yielding derivatives substituted at the C6 and C8 positions. scirp.org The substituent at C8 can be further diversified, for example, by incorporating sulfur-containing groups. scirp.org

Alternatively, starting with 3,4-dihydroxybenzonitrile (B93048) allows for the synthesis of 7-substituted-1,4-benzodioxane derivatives. mdpi.com The cyano group can then be converted into a carboxamidine moiety or serve as a precursor for other functional groups, such as a 5-methyl-1,2,4-oxadiazole. mdpi.com These synthetic routes provide access to a library of analogs with diverse substitution patterns on the benzodioxane core, enabling thorough SAR studies. scirp.orgmdpi.com The 1,4-benzodioxan moiety has been shown to be crucial for the biological activity in certain classes of inhibitors, with its replacement by other rings like phenyl or 1,3-dioxaindane leading to a marked decrease in potency. acs.org

| Starting Material | Key Reagents | Substitution Pattern Achieved | Reference |

|---|---|---|---|

| Gallic Acid | Methanol/H₂SO₄, then 1,2-dibromoethane/K₂CO₃ | Substitution at C6 (e.g., -COOH) and C8 (e.g., -OH) | scirp.org |

| 3,4-Dihydroxybenzonitrile | Methyl 3,4-dibromobutyrate, K₂CO₃ | Substitution at C7 (e.g., -CN) | mdpi.com |

Scaffold hybridization involves covalently linking the benzodioxan-2-carboxamidine pharmacophore with another distinct pharmacophore to create a single hybrid molecule. This strategy aims to produce compounds with dual or multi-target activity, or to improve the affinity and selectivity for a specific target by engaging with multiple binding sites.

A notable example is the development of bitopic ligands for the dopamine (B1211576) D₃ receptor. In this approach, the 1,4-benzodioxane-2-carboxamide scaffold (acting as the secondary pharmacophore) was linked via a butyl chain to an N-(2,3-dichlorophenyl)piperazine nucleus, a known primary pharmacophore for D₃ receptors. This hybridization resulted in potent and selective ligands.

Another common hybridization strategy involves coupling the 1,4-benzodioxane-2-carboxylic acid precursor with various piperazine (B1678402) derivatives. This has been used to synthesize series of 1-(1,4-benzodioxane-2-carbonyl)piperazine compounds, which were subsequently evaluated for antimicrobial and antioxidant activities. researchgate.net Similarly, the benzodioxane scaffold has been linked to a 2,6-difluoro-3-hydroxybenzamide (B1390191) moiety to create potent inhibitors of the bacterial cell division protein FtsZ. mdpi.com These examples demonstrate the versatility of the benzodioxane core as a foundational element in the design of novel, multifunctional therapeutic agents.

Structure Activity Relationship Sar Studies

Influence of Substituent Position and Nature on Biological Activity

The biological activity of benzodioxan-based compounds is highly sensitive to the type and placement of substituents on the aromatic ring and the dioxane moiety. Research has systematically explored these modifications to map the chemical space required for optimal interaction with biological targets.

A critical area of investigation has been the substitution at the 7-position of the benzodioxan nucleus. Studies on 3-(benzodioxan-2-ylmethoxy)-2,6-difluorobenzamide derivatives revealed that the nature of the substituent at this position dictates antibacterial efficacy. Lipophilic (hydrophobic) substituents at the C7 position were found to significantly enhance activity against methicillin-resistant Staphylococcus aureus (MRSA), whereas hydrophilic substituents proved to be detrimental to this activity. nih.gov This suggests the presence of a hydrophobic pocket in the target protein, the prokaryotic cell division protein FtsZ, that favorably accommodates nonpolar groups. nih.gov

Further research into other biological activities corroborates the importance of the 7-position. In a series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates designed as anti-juvenile hormone agents, the introduction of bulky alkyloxy groups at the 7-position led to a significant increase in activity. researchgate.net The compound ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate, featuring a large benzyloxy group, was the most potent among the tested compounds. researchgate.net

The position of substituents is as crucial as their nature. For instance, modifications at the 3-position of the benzodioxan ring with various aryl and alkyl groups have been shown to modulate α-adrenoreceptor blocking activity. acs.org Similarly, SAR analyses of benzodioxane carboxylic acid-based hydrazones identified that specific functional groups, such as methoxy (B1213986) and sulfur-containing thiophene (B33073) rings, were critical for enhancing various biological activities, including antimicrobial and enzyme inhibition properties. arabjchem.org

The table below summarizes key findings on how substituent changes affect the biological activity of benzodioxan derivatives.

| Scaffold/Series | Position of Substitution | Nature of Substituent | Effect on Biological Activity | Target/Application |

| 3-(Benzodioxan-2-ylmethoxy)-2,6-difluorobenzamide | C7 | Lipophilic/Hydrophobic | Increased Activity | Antibacterial (MRSA) nih.gov |

| 3-(Benzodioxan-2-ylmethoxy)-2,6-difluorobenzamide | C7 | Hydrophilic | Decreased Activity | Antibacterial (MRSA) nih.gov |

| Ethyl 4-[(1,4-benzodioxan-6-yl)methyl]benzoates | C7 | Bulky Alkyloxy (e.g., Benzyloxy) | Increased Activity | Anti-Juvenile Hormone researchgate.net |

| Benzodioxan-related compounds | C3 | Aryl and Alkyl groups | Modulated Activity | α-Adrenoreceptor Blockade acs.org |

| Benzodioxane carboxylic acid hydrazones | Varied | Methoxy, Thiophene rings | Enhanced Activity | Antimicrobial, Enzyme Inhibition arabjchem.org |

Stereochemical Outcomes on Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction between a ligand and its biological target. For benzodioxan derivatives, which often contain chiral centers, the specific stereoisomer can dramatically influence both potency and receptor selectivity.

A compelling example of this is seen in the differential binding of 1,4-dioxane (B91453) derivatives to α1-adrenoreceptors (α1-AR) and serotonin (B10506) 5-HT1A receptors. Studies have demonstrated reversed stereochemical requirements for these two receptor types. nih.gov For one series of compounds, the (S)-enantiomer proved to be a potent and highly selective 5-HT1A receptor agonist. In contrast, for a different but related series targeting α1-AR subtypes, the (R)-enantiomer was identified as the eutomer (the more active isomer), particularly for the α1D subtype. nih.gov This enantioselectivity underscores how the specific 3D geometry of the molecule is critical for fitting into the distinct binding pockets of different receptors.

The introduction of new chiral centers during synthesis also provides insights into stereochemical importance. In the development of benzodioxane–benzamides as FtsZ inhibitors, the inclusion of a substituent on the ethylenic linker between the benzodioxan and benzamide (B126) moieties created a second stereogenic center. nih.gov This resulted in the formation of erythro and threo diastereomers, which were isolated and evaluated individually. The distinct biological activities of these isomers highlighted the sensitivity of the target protein to the precise spatial orientation of the ligand. nih.gov The stereochemical relationship between substituents, such as a trans diequatorial arrangement between functions on the dioxane ring, has also been noted as a determining factor in molecular geometry and subsequent biological interaction. researchgate.net

| Compound Series | Chiral Center / Stereoisomers | Target Receptor/Protein | Stereochemical Finding |

| 1,4-Dioxane Derivatives | C2 | 5-HT1A Receptor | (S)-enantiomer is a potent, selective agonist. nih.gov |

| 1,4-Dioxane Derivatives | C2 | α1D-Adrenoreceptor | (R)-enantiomer is the eutomer (more active). nih.gov |

| Benzodioxane–benzamides | Ethylenic Linker (erythro/threo) | FtsZ | Diastereomers show distinct antibacterial activities. nih.gov |

Rational Design Principles for Activity Optimization

Rational drug design involves the deliberate and targeted creation of new molecules based on a deep understanding of the biological target's structure and the SAR of existing ligands. This approach has been successfully applied to optimize the activity of benzodioxan derivatives.

A key principle in the rational design of novel benzodioxan-based FtsZ inhibitors has been the exploitation of specific features within the protein's binding site. mdpi.com Starting with a known benzodioxane-benzamide scaffold, researchers designed new compounds with substituents intended to probe a hydrophobic subpocket within the FtsZ protein. This strategy led to the development of derivatives with significantly enhanced antibacterial activity. mdpi.com

Another rational design strategy involves combining the benzodioxan scaffold with other pharmacophores to create hybrid molecules with improved or novel activities. For example, a series of 1,4-benzodioxan-substituted chalcones were designed and synthesized as selective inhibitors of human monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. nih.gov This design merges the structural features of benzodioxan with the known MAO-B inhibitory properties of the chalcone (B49325) scaffold.

The principle of isosteric replacement is also utilized, where a part of the molecule is replaced by a chemical group with similar physical or chemical properties. In the development of imidazodiazepines, which can share structural similarities with certain benzodioxan mimetics, ester and amide bioisosteres were investigated to fine-tune receptor affinity and selectivity between opioid receptors and GABAA receptors. mdpi.com These rationally designed modifications are crucial for optimizing a compound's therapeutic index by enhancing its desired activity while minimizing off-target effects.

Application of Computational and In Silico Approaches in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools for accelerating drug discovery and refining SAR understanding. These in silico approaches allow for the prediction of binding affinities, the elucidation of binding modes, and the rationalization of experimental SAR data at the atomic level.

For benzodioxan-benzamides targeting the FtsZ protein, computational studies have been pivotal. nih.gov Molecular docking simulations, using validated FtsZ binding protocols, have successfully elucidated the structural features responsible for the inhibitory activity of new derivatives. These models can explain, for instance, why lipophilic substituents at the C7 position enhance activity by showing how these groups favorably occupy a hydrophobic pocket in the protein. nih.govmdpi.com Such computational insights are invaluable for guiding the design of next-generation inhibitors with improved potency.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico technique used in the study of benzodioxan-related compounds. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In one study, a statistically significant 2D-QSAR model was developed for a series of benzofuran-pyridine hybrids, which share structural motifs with some benzodioxan derivatives, to describe their vasorelaxant activity. nih.govresearchgate.net This model helps to predict the activity of new, unsynthesized compounds and to identify the key molecular descriptors that govern their biological function.

Molecular modeling has also been employed to analyze the SAR of acylsulfonylpiperazine derivatives, providing insights into their conformational preferences and how they interact with their biological targets to exert antiproliferative effects. researchgate.net These computational analyses provide a structural basis for the observed SAR, enabling a more rational and efficient optimization process.

Molecular Mechanisms of Action and Target Engagement

Adrenoceptor System Interactions

Idazoxan is classically recognized for its potent interaction with the adrenergic system, particularly as an antagonist of α2-adrenoceptors. wikipedia.orgnih.gov However, its activity is not limited to this receptor subtype, as it also demonstrates affinity for α1-adrenoceptors.

Alpha-2 Adrenoceptor Selectivity Profiles

Idazoxan is a potent and selective antagonist of α2-adrenoceptors. nih.gov This selectivity is a defining feature of its pharmacological character. It demonstrates a significantly higher affinity for α2-adrenoceptors compared to α1-adrenoceptors. This selectivity has been consistently demonstrated in various experimental models, including in vitro platelet aggregation studies and in vivo assessments of pressor responses to α2-agonists. nih.gov By blocking presynaptic α2-autoreceptors, Idazoxan can increase the release of norepinephrine (B1679862) in the cortex. nih.gov Its high affinity and selectivity for the α2-adrenoceptor subtypes (α2A, α2B, and α2C) have made it a valuable research tool for investigating the physiological and pathological roles of these receptors. nih.govguidetopharmacology.org

Table 1: Adrenoceptor Binding Affinities of Idazoxan

| Receptor Subtype | Ki (nM) | Species | Assay Type |

|---|---|---|---|

| α1A-adrenoceptor | 199.5 | Human | [3H]prazosin displacement |

| α2A-adrenoceptor | 16.22 | Human | [3H]rauwolscine displacement |

| α2B-adrenoceptor | 22.91 | Human | [3H]RX821002 displacement |

| α2C-adrenoceptor | 17.78 | Human | [3H]RX821002 displacement |

This data is compiled from various binding assays and may show variability based on experimental conditions. guidetopharmacology.org

Dopamine (B1211576) Receptor System Modulations

Beyond its well-established role as an adrenoceptor antagonist, Idazoxan and its derivatives have been shown to interact with the dopamine receptor system. This activity is of particular interest for its potential therapeutic applications in neuropsychiatric disorders.

Dopamine D3 Receptor Selectivity and Partial Agonism

There is growing evidence that certain benzodioxan derivatives exhibit significant affinity and functional activity at dopamine D3 receptors. nih.govnih.gov The D3 receptor is a key target in the mesolimbic dopamine system, which is involved in reward, motivation, and emotional processes. nih.gov Molecules that act as D3 receptor partial agonists are of therapeutic interest because they can modulate dopaminergic activity, acting as functional antagonists in the presence of high dopamine levels and as agonists in low dopamine states. frontiersin.org This modulatory action is considered beneficial for treating conditions like substance use disorders and schizophrenia. nih.govfrontiersin.org

Multi-Target Ligand Profiles at D2, D4, 5-HT1A, 5-HT2A, and 5-HT2C Receptors

The pharmacological profile of Idazoxan extends to other G-protein coupled receptors, including other dopamine receptor subtypes and various serotonin (B10506) (5-HT) receptors. While its affinity for the D2 receptor is comparatively low, its interactions with serotonin receptors are more pronounced. guidetopharmacology.org Notably, Idazoxan has been shown to act as an agonist at 5-HT1A autoreceptors, which can modulate the synthesis of serotonin in the brain. nih.gov This finding was unexpected, as blocking α2-heteroreceptors on serotonergic terminals would typically be expected to increase serotonin synthesis. nih.gov Instead, Idazoxan was found to decrease serotonin synthesis in the cerebral cortex and hippocampus, an effect that was antagonized by a selective 5-HT1A receptor antagonist. nih.gov Additionally, ligands with affinity for 5-HT2A and 5-HT2C receptors are actively being investigated for the treatment of various psychiatric conditions. nih.govmdpi.com

Table 2: Binding Profile of Idazoxan at Dopamine and Serotonin Receptors

| Receptor | Ki (nM) | Species | Notes |

|---|---|---|---|

| Dopamine D2 | >10000 | Rat | Low affinity guidetopharmacology.org |

| 5-HT1A | - | Rat | Functional agonist activity nih.gov |

Quantitative binding data for all listed receptors is not consistently available in the public domain.

Bacterial Cell Division Inhibition via FtsZ Targeting

In a distinct and significant area of research, benzodioxane derivatives have been identified as potent inhibitors of bacterial cell division. mdpi.combohrium.comnih.gov This activity is mediated through the targeting of a crucial bacterial protein, FtsZ. nih.gov

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of eukaryotic tubulin and plays a central role in bacterial cytokinesis. nih.govnih.gov It polymerizes at the site of cell division to form the Z-ring, a structure that is essential for the recruitment of other cell division proteins and for the subsequent constriction of the cell to form two daughter cells. nih.govdzif.de

Benzodioxane-based compounds, particularly benzodioxane-benzamides, have been shown to interfere with the normal assembly dynamics of FtsZ. mdpi.comunimi.it These inhibitors can hyperstabilize FtsZ polymers, leading to a reduction in the GTPase activity of the protein and ultimately disrupting the formation and function of the Z-ring. unimi.it This disruption of cell division results in a bactericidal or bacteriostatic effect. nih.gov This novel mechanism of action makes FtsZ an attractive target for the development of new antibiotics, especially in the face of rising antimicrobial resistance. bohrium.comnih.gov The benzodioxane scaffold is a key component of these FtsZ inhibitors, which have shown promising activity against a range of bacteria, including Gram-positive pathogens. mdpi.comnih.gov

Effects on Bacterial Growth and Viability

Certain benzodioxane derivatives have demonstrated significant bactericidal effects, particularly against Gram-positive pathogens like Streptococcus pneumoniae. nih.gov Research into a series of benzodioxane-benzamide inhibitors has shown their capability to dramatically impact bacterial growth and viability. nih.gov These compounds exhibit minimal inhibitory concentrations (MICs) ranging from 25 to 80 µg/mL against S. pneumoniae. nih.gov Studies tracking bacterial growth through optical density (OD) and viable cell counts revealed that these compounds exert a clear bactericidal effect, often within 180 minutes of treatment. nih.gov In some cases, the effect is rapidly bacteriolytic, with a noticeable drop in both OD and viable counts occurring within 90 minutes. nih.gov This activity is linked to the inhibition of the essential bacterial cell division protein, FtsZ. nih.gov

Table 1: Bactericidal Activity of Benzodioxane-Benzamide Derivatives against S. pneumoniae

| Compound Effect | Timeframe | Observation | Source |

| Bactericidal Activity | Within 180 min | Clear reduction in viable cell counts | nih.gov |

| Rapid Bacteriolytic Effect | Within 90 min | Drop in optical density and viable counts | nih.gov |

| Minimal Inhibitory Conc. | N/A | 25 to 80 µg/mL | nih.gov |

Cellular Morphological Changes in Bacterial Pathogens

The antibacterial action of benzodioxane-benzamides is accompanied by distinct morphological changes in the bacterial cells. nih.gov Microscopic observation of S. pneumoniae treated with these inhibitors reveals alterations consistent with the disruption of cell division. nih.gov The observed changes include cell enlargement and bulging, which become apparent after 60 minutes of exposure and are clearly visible after 120 to 180 minutes. nih.gov These morphological shifts are characteristic of the inactivation of the FtsZ protein, leading to a simultaneous block of sidewall elongation and cell division. nih.gov In some instances, these cellular changes can be noted as early as 15 minutes after the addition of the compound. nih.gov

Rho-kinase (ROCK) Inhibitory Activity

Derivatives of benzodioxane have been identified as potent inhibitors of Rho-kinase (ROCK), a class of serine/threonine kinases that are key regulators of cellular processes. nih.govnih.gov Increased ROCK activity is implicated in various pathologies, making it an attractive therapeutic target. nih.gov

Selective Inhibition of Rho-kinase II

Substituted benzodioxane-2-carboxamides have been specifically investigated for their potent and highly selective inhibition of the ROCK-II isoform. nih.gov One study identified a class of 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as powerful ROCK-II inhibitors. nih.gov A lead compound from this series, SR-3677, demonstrated an IC50 value of approximately 3 nM in both enzyme and cell-based assays. nih.gov This compound also showed high selectivity, with a low off-target hit rate of 1.4% when tested against a panel of 353 kinases. nih.gov

Another series of compounds incorporating a 1,4-benzodioxan-2-carboxylic acid moiety also displayed significant ROCK-II inhibitory activity. nih.gov Within this series, the most potent derivative achieved an IC50 value of 20 nM, highlighting the critical role of the benzodioxan structure in maintaining this inhibitory function. nih.gov

Table 2: ROCK-II Inhibitory Activity of Benzodioxane Derivatives

| Compound Series | Lead Compound | IC50 Value | Source |

| 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides | SR-3677 | ~3 nM | nih.gov |

| 4-Aryl-5-aminomethyl-thiazoleamines (with 1,4-benzodioxan) | Compound 4v | 20 nM | nih.gov |

Other Investigated Molecular Targets and Pathways

Monoamine Oxidase (MAO) Inhibition

Benzodioxane carboxamide derivatives have been designed and evaluated as inhibitors of monoamine oxidase (MAO), enzymes that metabolize key neurotransmitters. nih.gov Research has focused on their activity against the two isoforms, MAO-A and MAO-B. nih.govnih.gov A series of N-phenyl-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide derivatives were found to be particularly effective against human MAO-B (hMAO-B). nih.gov

The most potent compound identified, N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide (compound 1l), exhibited an exceptionally low IC50 value of 0.0083 µM for hMAO-B. nih.gov Furthermore, it demonstrated high selectivity, with a selectivity index (IC50 for hMAO-A / IC50 for hMAO-B) greater than 4819. nih.gov Kinetic studies confirmed that this compound acts as a competitive and reversible inhibitor of hMAO-B. nih.gov

Table 3: MAO-B Inhibitory Activity of a Lead Benzodioxane Carboxamide Derivative

| Compound | Target | IC50 Value | Selectivity Index (MAO-A/MAO-B) | Inhibition Type | Source |

| Compound 1l | hMAO-B | 0.0083 µM | >4819 | Competitive, Reversible | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a class of drugs used to manage symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov While various carboxamide derivatives, such as benzofuran-2-carboxamides and N-benzylpiperidine carboxamides, have been synthesized and investigated for their cholinesterase inhibitory potential, specific research detailing the acetylcholinesterase inhibitory activity of Benzodioxan-2-carboxamidine hydrochloride itself is not prominently available in the reviewed literature. nih.govresearchgate.net

Lipid Peroxidation Inhibition (e.g., Human Low-Density Lipoprotein)

Derivatives of 2,3-dihydro-1,4-benzodioxin have been identified as potent inhibitors of lipid peroxidation, particularly in human low-density lipoprotein (LDL). The oxidative modification of LDL is a critical event in the development of atherosclerosis. Research into a series of 6- or 7-substituted 2-carboxamido-1,4-benzodioxin and -2,3-dihydro-1,4-benzodioxin derivatives has been conducted to determine the structural requirements for high inhibitory activity against copper-induced LDL peroxidation. scispace.com

In these studies, several compounds demonstrated significantly higher potency than the reference antioxidant, probucol (B1678242). The most active compounds were found to be between 5 and more than 45 times more active than probucol itself, highlighting the potential of the benzodioxan scaffold in developing powerful antioxidants. scispace.com This inhibitory action is crucial as it helps prevent the cascade of events initiated by the oxidation of LDL's lipid components, which leads to arterial plaque formation.

Table 1: Relative Antioxidant Activity of Selected Benzodioxin Derivatives Activity compared to Probucol in inhibiting copper-induced human LDL peroxidation.

| Compound | Relative Potency vs. Probucol |

| Compound 21 | 5 to >45 times more active |

| Compound 25 | 5 to >45 times more active |

| Compound 28 | 5 to >45 times more active |

| Compound 36 | 5 to >45 times more active |

| Compound 37 | 5 to >45 times more active |

Data sourced from studies on substituted 2-carboxamido-1,4-benzodioxin derivatives. scispace.com

Dipeptidyl Peptidase IV (DPP-IV) and Carbonic Anhydrase (CA) Inhibition

The benzodioxan structure has been utilized as a scaffold for designing multi-target ligands capable of inhibiting both Dipeptidyl Peptidase IV (DPP-IV) and Carbonic Anhydrase (CA) isoforms. DPP-IV is a key enzyme in glucose homeostasis, responsible for inactivating incretin (B1656795) hormones like GLP-1. Carbonic anhydrases, particularly isoforms CA II and CA V, are involved in metabolism and have been linked to type 2 diabetes mellitus (T2DM) and obesity.

A novel class of multitarget ligands based on the 1,4-benzodioxan structure was developed and evaluated for its inhibitory potential. One particular compound, referred to as compound 12 in a key study, demonstrated satisfactory DPP-IV inhibition and a good selectivity profile against relevant CA isoforms. harvard.eduresearchgate.net This dual-inhibition mechanism presents a promising therapeutic strategy for conditions where both glucose regulation and metabolic functions involving CAs are dysregulated. harvard.eduresearchgate.net

Table 2: Inhibitory Profile of a Benzodioxan-based Compound (Compound 12)

| Target Enzyme | Measurement | Value |

| DPP-IV | IC₅₀ | 0.0490 µM |

| CA II | Kᵢ | 0.2615 µM |

| CA VA | Kᵢ | 0.0941 µM |

| CA VB | Kᵢ | 0.0428 µM |

IC₅₀ represents the half-maximal inhibitory concentration. Kᵢ represents the inhibition constant. harvard.eduresearchgate.net

Heat Shock Factor 1 (HSF1) Pathway Modulation

Heat Shock Factor 1 (HSF1) is a critical transcription factor that regulates cellular responses to stress, including the expression of heat shock proteins (HSPs). The HSF1 pathway is essential for maintaining protein homeostasis (proteostasis), and its dysregulation is implicated in various diseases, including cancer.

Research aimed at discovering inhibitors of HSF1-mediated transcription has led to the development of compounds built upon a benzodioxan framework. In a lead optimization program, N-(3-Amino-4-methylphenyl)-2,3-dihydrobenzo[b] scispace.comharvard.edudioxine-6-carboxamide was synthesized as part of the development of potent HSF1 pathway inhibitors. scispace.com This work stemmed from a cell-based phenotypic screen designed to identify molecules that inhibit HSF1, a transcription factor known to support malignancy. scispace.com The development of such compounds indicates that the benzodioxan structure can serve as a viable scaffold for modulating the HSF1 pathway, offering a potential therapeutic avenue for cancers that rely on this stress-response mechanism for survival. scispace.com

Preclinical Pharmacological Investigations

In Vitro Pharmacological Profiling

The in vitro evaluation of benzodioxane derivatives has revealed interactions with a variety of receptors and enzymes, leading to significant interest in their potential as therapeutic agents, particularly in the antimicrobial field.

Receptor Binding Affinity Assays

Studies on 2-substituted-1,4-benzodioxane derivatives have indicated that this chemical scaffold is a common component in molecules that interact with several pharmacological targets. nih.gov Ligand binding assays on selected compounds have demonstrated a moderate degree of antagonistic activity at both alpha-1 (α1) and beta (β) adrenergic receptors. unimi.it The 1,4-benzodioxane (B1196944) structure is a recognized building block for molecules targeting adrenergic, catecholaminergic, and dopaminergic systems. nih.gov Furthermore, specific unichiral analogues of 2-(2′-pyrrolidinyl)-1,4-benzodioxane have been identified as potent partial agonists at the α4β2 and α6β2 nicotinic acetylcholine (B1216132) receptors. nih.gov

Interactive Table: Receptor Binding Profile of Selected Benzodioxane Derivatives

| Derivative Class | Target Receptors | Observed Activity |

| 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines | Alpha-1 & Beta Adrenergic Receptors | Moderate Antagonism unimi.it |

| 2-(2′-pyrrolidinyl)-1,4-benzodioxane analogues | α4β2 & α6β2 Nicotinic Acetylcholine Receptors | Potent Partial Agonism nih.gov |

Enzyme Inhibition Assays

A primary focus of research into benzodioxane derivatives has been their ability to inhibit the bacterial cell division protein FtsZ. FtsZ is a prokaryotic protein essential for bacterial cell replication and has emerged as a promising target for new antimicrobial agents. nih.govmdpi.com Numerous studies have detailed the development of benzodioxane-benzamide derivatives as potent inhibitors of FtsZ. nih.govnih.gov These compounds are believed to interact with the interdomain site of the FtsZ protein, leading to the inhibition of its polymerization or dynamics, which in turn blocks cell division and results in bacterial cell death. mdpi.commdpi.com The stereochemistry at carbon 2 of the benzodioxane ring and the presence of the two oxygen atoms are crucial for effective interaction with the FtsZ target. nih.gov

Beyond FtsZ, other benzodioxole and benzodioxane derivatives have been evaluated for their enzyme-inhibiting properties. Certain benzodioxol carboxamide derivatives have shown potent inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov

Interactive Table: Enzyme Inhibition by Benzodioxane Derivatives

| Derivative Class | Target Enzyme | Key Findings |

| Benzodioxane-benzamides | FtsZ (Bacterial cell division protein) | Potent inhibition of FtsZ polymerization, leading to bactericidal effects. nih.govmdpi.comnih.govmdpi.com |

| Benzodioxol carboxamides | α-Amylase | Potent inhibitory activity observed in vitro. nih.gov |

Cell-Based Assays for Target Engagement (e.g., Antimicrobial Activity)

Consistent with their activity as FtsZ inhibitors, many benzodioxane derivatives exhibit significant antimicrobial effects in cell-based assays. A variety of these compounds have been tested against a broad spectrum of pathogens, including multidrug-resistant strains.

For example, 1,3,4-oxadiazole (B1194373) derivatives containing a 1,4-benzodioxane ring were evaluated for antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, as well as antifungal activity against Aspergillus niger, Aspergillus flavus, and Candida albicans. researchgate.netdoaj.org Some of these synthesized compounds showed antimicrobial activity comparable or superior to reference drugs like norfloxacin (B1679917) and chloramphenicol. researchgate.netdoaj.org

Similarly, 7-substituted 1,4-benzodioxane compounds linked to a 2,6-difluorobenzamide (B103285) moiety have demonstrated promising antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) and certain mutated E. coli strains. nih.gov Benzodioxane-benzamide inhibitors have also shown bactericidal activity against Streptococcus pneumoniae, with minimal inhibitory concentrations (MICs) ranging from 25 to 80 µg/mL. mdpi.com

Interactive Table: Antimicrobial Activity of Benzodioxane Derivatives

| Derivative Class | Tested Organisms | Notable Results |

| 1,3,4-Oxadiazole derivatives with 1,4-benzodioxane ring | S. aureus, E. coli, B. subtilis, A. niger, C. albicans | Activity comparable or superior to norfloxacin and chloramphenicol. researchgate.netdoaj.org |

| 7-substituted Benzodioxane-benzamides | Multidrug-resistant S. aureus (MRSA), mutated E. coli | Promising antibacterial activity observed. nih.gov |

| Benzodioxane-benzamide FtsZ inhibitors | Streptococcus pneumoniae | Demonstrated bactericidal activity with MICs of 25-80 µg/mL. mdpi.com |

In Vivo Efficacy Models (for related benzodioxane derivatives)

The promising in vitro results have led to the evaluation of benzodioxane derivatives in animal models to assess their efficacy in a physiological context.

Animal Models for Antihypertensive Activity

Certain benzodioxane derivatives have been investigated for their potential to lower blood pressure. Various 2-benzodioxinylaminoethanol derivatives demonstrated antihypertensive properties when tested in spontaneously hypertensive rats (SHR). unimi.it For instance, the compound 1-(1,4-benzodioxin-2-yl)-2-[N4-(2-methoxyphenyl)piperazino]ethanol was found to be particularly active, lowering blood pressure by 41% at a dose of 2.5 mg/kg IV in this model. unimi.it

Interactive Table: Antihypertensive Efficacy of Benzodioxane Derivatives

| Animal Model | Derivative Class | Efficacy Results |

| Spontaneously Hypertensive Rat (SHR) | 2-Benzodioxinylaminoethanol derivatives | Demonstrated significant blood pressure lowering activity. unimi.it |

Animal Models for Antimicrobial Efficacy

The potent in vitro activity of benzodioxane derivatives against bacteria, particularly Staphylococcus aureus, makes them candidates for testing in animal models of infectious disease. Standard models used to evaluate such compounds include murine models of systemic infection (peritonitis), skin and soft tissue infections (SSTI), and bacteremia. nih.govnih.gov

For example, the mouse peritonitis model is a well-established system for assessing the in vivo efficacy of antistaphylococcal agents. nih.gov In this model, mice are systemically infected with S. aureus, and the efficacy of a test compound is measured by its ability to reduce bacterial load or improve survival. nih.gov While not a benzodioxane itself, the related benzamide (B126) FtsZ inhibitor PC190723 and its prodrug have demonstrated efficacy in a mouse peritonitis model of S. aureus infection, validating this approach for compounds with this mechanism of action. nih.gov Other relevant models include mouse models of skin infection, which can be established through skin abrasion or subcutaneous injection of bacteria, and are used to test both topical and systemic treatments. mdpi.comnih.gov

Animal Models for Central Nervous System Disorders

The therapeutic potential of Benzodioxan-2-carboxamidine hydrochloride, also known as Idazoxan, has been explored in a variety of preclinical animal models that mimic the pathological and behavioral characteristics of several Central Nervous System (CNS) disorders. These investigations have been crucial in elucidating the compound's mechanism of action and its effects on conditions such as Parkinson's disease, Alzheimer's disease, depression, and anxiety.

Research in a primate model of Parkinson's disease, specifically the MPTP-lesioned marmoset, has demonstrated the potential of α2-adrenergic receptor antagonists like Idazoxan to alleviate levodopa-induced dyskinesia. nih.govmanchester.ac.uk In this model, Idazoxan was shown to reduce these motor complications while enhancing the duration of the anti-parkinsonian action of L-dopa. nih.gov Further studies in MPTP-lesioned monkeys have corroborated these findings, indicating that noradrenoceptor antagonism with Idazoxan can improve L-dopa-induced dyskinesias. neurology.org

In the context of Alzheimer's disease, preclinical studies have utilized mouse models to investigate the effects of Idazoxan. wikipedia.org Treatment with Idazoxan, which blocks the α2A-adrenergic receptor, resulted in behavioral improvements in these models, with the treated mice behaving similarly to control animals despite the continued presence of amyloid-beta plaques in the brain. wikipedia.org This suggests a potential symptomatic benefit in Alzheimer's disease pathology. wikipedia.org

The compound's potential as an antidepressant has been evaluated in various rodent models. nih.gov However, in the forced swim test, a common model for assessing antidepressant activity, Idazoxan treatment alone was found to be ineffective. nih.gov Interestingly, it was observed to block the antidepressant-like effects of other established antidepressants like desipramine, paroxetine, and fluoxetine (B1211875) in this model. nih.gov The antagonist actions of Idazoxan at postsynaptic α2 adrenergic receptors and/or imidazoline (B1206853) 2 receptors are thought to be involved in these effects. nih.gov

Investigations into anxiety and related disorders have also been conducted. For instance, Idazoxan has been shown to block the anti-compulsive effects of agmatine (B1664431) in animal models, suggesting the involvement of imidazoline receptors in anxiety and obsessive-compulsive spectrum disorders. nih.gov

The influence of Idazoxan on behavioral effects induced by dopamine (B1211576) D2 receptor agonists has been studied in rats. nih.gov The outcomes were dependent on the specific behavior being assessed and the dose of the agonist used, indicating a complex interaction with dopaminergic systems. nih.gov Furthermore, in studies on nicotine (B1678760) withdrawal in rats, Idazoxan was found to partially attenuate the associated reward deficits. nih.gov

The tables below summarize the key findings from these preclinical investigations of this compound (Idazoxan) in various animal models of CNS disorders.

Table 1: Preclinical Investigations of this compound in Parkinson's Disease Animal Models

| Animal Model | Key Parameters Assessed | Research Findings |

|---|---|---|

| MPTP-lesioned primate | Levodopa-induced dyskinesia | Reduced levodopa-induced dyskinesia. nih.govmanchester.ac.uk |

| MPTP-lesioned primate | Anti-parkinsonian action of L-dopa | Enhanced the duration of the anti-parkinsonian action of L-dopa. nih.gov |

Table 2: Preclinical Investigations of this compound in Alzheimer's Disease Animal Models

| Animal Model | Key Parameters Assessed | Research Findings |

|---|---|---|

| Mouse models of Alzheimer's disease | Behavior | Treated mice behaved similarly to control animals despite the presence of amyloid-beta plaques. wikipedia.org |

Table 3: Preclinical Investigations of this compound in Animal Models of Depression and Anxiety

| Animal Model | Key Parameters Assessed | Research Findings |

|---|---|---|

| Rodent forced swim test | Antidepressant-like effects | Ineffective when administered alone; blocked the effects of other antidepressants. nih.gov |

| Rat models of anxiety/OCD | Anti-compulsive effects of agmatine | Completely blocked the anti-compulsive effects of agmatine. nih.gov |

Research Outlook and Future Directions

Development of Novel Benzodioxane-Based Scaffolds

The 1,4-benzodioxane (B1196944) framework, central to Benzodioxan-2-carboxamidine hydrochloride, serves as a foundational template for the design of new and improved therapeutic molecules. researchgate.net A primary direction of current research involves the strategic modification and elaboration of this core structure to create novel scaffolds with enhanced biological activity and specificity.

One prominent area of development is in the creation of antibacterial agents, particularly those targeting drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Researchers are designing novel benzodioxane-benzamide derivatives that function as inhibitors of the FtsZ protein, a crucial component of the bacterial cell division machinery. mdpi.com This target is attractive because it is highly conserved among bacterial species but divergent from its functional homolog in humans, tubulin. mdpi.com

Another innovative approach is the use of fragment-based drug discovery (FBDD) to construct new benzodioxane compounds. This strategy has been employed to develop dual-target antifungal inhibitors that act on both squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51), key enzymes in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.gov By screening and combining potent chemical fragments with the benzodioxane core, researchers have successfully created compounds with broad-spectrum antifungal activity. nih.gov

Further diversification of the scaffold includes its use in designing anticancer agents. The benzodioxane moiety has been incorporated into molecules that inhibit critical enzymes in cancer progression, such as Focal Adhesion Kinase (FAK) and the molecular chaperone heat-shock protein 90 (Hsp90). unimi.it These developments highlight the adaptability of the benzodioxane scaffold in generating compounds for diverse and complex diseases.

Advanced Computational and Structural Biology Studies

The advancement of computational tools and structural biology techniques is pivotal in guiding the rational design of novel benzodioxane derivatives. These methods provide deep insights into the molecular interactions between the compounds and their biological targets, accelerating the discovery and optimization process. arabjchem.orgmdpi.com

Molecular Docking and Dynamics: Molecular docking simulations are routinely used to predict the binding orientation of benzodioxane derivatives within the active site of a target protein. For instance, docking studies were instrumental in understanding how benzodioxane-benzamide inhibitors fit into a narrow, hydrophobic subpocket of the FtsZ protein, maximizing favorable interactions. mdpi.com Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted binding poses over time, providing a more dynamic and realistic view of the compound-target complex. arabjchem.orgnih.gov

Quantum Chemical Methods: Techniques like Density Functional Theory (DFT) are used to investigate the electronic properties of benzodioxane derivatives. euroasiajournal.org These calculations help in understanding the molecule's geometry, reactivity, and intramolecular interactions, which are crucial for their biological function. euroasiajournal.org

Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of benzodioxane compounds with their biological activity. patsnap.com These predictive models help researchers prioritize which novel derivatives to synthesize, saving time and resources. patsnap.com By analyzing how different substituents on the benzodioxane ring affect potency or selectivity, researchers can build a comprehensive understanding that guides future design efforts. nih.gov

These computational approaches, combined with experimental structural data from techniques like X-ray crystallography, provide a powerful platform for the iterative design and refinement of benzodioxane-based therapeutic candidates.

Exploration of New Therapeutic Indications

The versatility of the 1,4-benzodioxane scaffold continues to drive its exploration into new therapeutic areas, far beyond its traditional applications. researchgate.netunimi.it The unique physicochemical properties of this heterocyclic system make it a privileged structure for targeting a wide range of biological pathways.

Anticancer Therapies: The benzodioxane moiety is a key component in several classes of investigational anticancer agents. unimi.itnih.gov Research has demonstrated its utility in developing inhibitors for various cancer-related targets:

Focal Adhesion Kinase (FAK): Derivatives incorporating 1,3,4-thiadiazole (B1197879) and benzodioxane have shown antiproliferative activity by inhibiting FAK, an enzyme involved in cell motility and survival. unimi.it

Telomerase: 1,3,4-oxadiazole (B1194373) derivatives containing a 1,4-benzodioxan moiety have been synthesized and identified as potent telomerase inhibitors, a target of significant interest in oncology. nih.gov

Ras Farnesylation: Mimetics of the C-terminal tetrapeptide of Ras proteins, where benzodioxane replaces a key cysteine residue, have been found to inhibit Ras prenylation and show antiproliferative effects. unimi.it

Neurodegenerative Diseases: The development of selective inhibitors for monoamine oxidase B (MAO-B) is an important goal for treating neurodegenerative conditions like Parkinson's disease. unimi.it Chalcone (B49325) derivatives featuring a 1,4-benzodioxane structure have been designed and evaluated as potent and selective MAO-B inhibitors. nih.gov

Anti-inflammatory Agents: Inspired by the activity of aryl propionic acids, researchers have designed benzodioxane-based carboxylic acids as inhibitors of cyclooxygenase (COX) enzymes, demonstrating significant anti-inflammatory activity in preclinical models. unimi.it

The table below summarizes some of the diverse therapeutic areas being actively investigated for novel benzodioxane-based compounds.

| Therapeutic Area | Biological Target(s) | Example Compound Class | Reference(s) |

| Antibacterial | FtsZ Protein | Benzodioxane-benzamides | mdpi.com |

| Antifungal | Squalene epoxidase (SE), CYP51 | Benzodioxane derivatives | nih.gov |

| Anticancer | FAK, Hsp90, Ras, Telomerase | Arylpyrazolyl benzodioxanes, Oxadiazole derivatives | unimi.itnih.gov |

| Neuroprotection | Monoamine Oxidase B (MAO-B) | Benzodioxan-substituted chalcones | unimi.itnih.gov |

| Anti-inflammatory | Cyclooxygenase (COX-1, COX-2) | Benzodioxane-based carboxylic acids | unimi.it |

| Anxiolytic/Antidepressant | Serotonin (B10506) 5-HT1A Receptors | Benzodioxanylpiperazine derivatives | unimi.itnih.gov |

Strategies for Enhancing Selectivity and Potency in Lead Optimization

Structure-Based Drug Design: A primary strategy involves modifying the chemical structure to enhance interactions with the biological target while weakening interactions with off-target molecules. patsnap.com This can be achieved by adding or altering functional groups on the benzodioxane scaffold to exploit specific features of the target's binding site, such as charge complementarity or hydrophobic pockets. nih.gov For example, optimizing the linker between the benzamide (B126) and benzodioxane moieties in FtsZ inhibitors was found to be crucial for achieving optimal binding and potency. mdpi.com

Bioisosteric Replacement: This medicinal chemistry technique involves substituting a functional group within the molecule with a chemically similar group (a bioisostere) to improve biological activity, selectivity, or pharmacokinetic properties. patsnap.com In the context of benzodioxane derivatives, replacing a particular substituent on the aromatic ring could enhance target selectivity or improve metabolic stability.

Targeting Specific Protein Conformations: For some target classes, such as kinases, selectivity can be achieved by designing inhibitors that bind to a specific conformational state (e.g., an inactive conformation) of the protein. nih.gov Since these conformations can vary significantly even among closely related proteins, this approach can yield highly selective inhibitors. nih.gov

Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) profile is essential for a successful drug candidate. patsnap.com Modifications to the benzodioxane lead compound are made to enhance properties like solubility and metabolic stability, often guided by computational predictions and in vitro assays. patsnap.com The goal is to create a molecule that not only binds its target with high affinity and selectivity but also has the appropriate properties to be effective in a biological system.

Through the cyclical process of design, synthesis, and testing, guided by these advanced strategies, researchers can systematically refine benzodioxane-based leads into highly potent and selective drug candidates. researchgate.net

Q & A

Q. How can chromatographic separation of this compound from degradation products be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.